2-Amino-3-methylbutanamide hydrochloride

Anticonvulsant Drug Discovery Stereochemistry Primary Amino Acid Derivatives (PAADs)

Targeted procurement for the racemic DL-valinamide hydrochloride (CAS 93169-29-0), distinct from enantiopure L- or D- forms. Supplied as a white to off-white solid at ≥98% purity by HPLC, this is the cost-effective standard for developing chiral resolution methods for valine-containing peptides, where racemization monitoring is critical. Also documented for degradation studies of thiopeptide antibiotic MDL 62,879 (GE2270A). Ensure experimental reproducibility by selecting the correct stereochemical form for your application.

Molecular Formula C5H13ClN2O
Molecular Weight 152.62 g/mol
CAS No. 93169-29-0
Cat. No. B3038920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-methylbutanamide hydrochloride
CAS93169-29-0
Molecular FormulaC5H13ClN2O
Molecular Weight152.62 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N)N.Cl
InChIInChI=1S/C5H12N2O.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H
InChIKeyXFCNYSGKNAWXFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-methylbutanamide Hydrochloride (CAS 93169-29-0) Procurement Guide: Identity and Core Specifications


2-Amino-3-methylbutanamide hydrochloride (CAS 93169-29-0), also known as DL-valinamide hydrochloride, is a racemic mixture of the amide derivative of the branched-chain amino acid valine . It exists as a white to off-white crystalline solid with a molecular formula of C₅H₁₃ClN₂O and a molecular weight of 152.62 g/mol . The compound is characterized by a melting point exceeding 238 °C (with decomposition) and limited solubility in water, DMSO, and methanol . Commercially, it is typically supplied at a standard purity of ≥95% as determined by HPLC . As a versatile building block, it serves as a reagent for peptide synthesis and has documented utility in the degradation studies of the thiopeptide antibiotic MDL 62,879 (GE2270A) [1]. Its racemic nature distinguishes it from the enantiopure L- and D-valinamide hydrochloride forms (CAS 3014-80-0 and 133170-58-8, respectively), which is a critical consideration for applications where stereochemical purity is required .

Why 2-Amino-3-methylbutanamide Hydrochloride Cannot Be Arbitrarily Substituted by Other Valinamide Derivatives


The racemic nature of 2-amino-3-methylbutanamide hydrochloride (CAS 93169-29-0) is its primary and non-negotiable point of differentiation. Substituting it with enantiopure L-valinamide hydrochloride (CAS 3014-80-0) or D-valinamide hydrochloride (CAS 133170-58-8) introduces a single stereoisomer that can lead to profoundly different outcomes in applications where stereochemistry is a critical parameter . For example, in the context of Primary Amino Acid Derivatives (PAADs) with anticonvulsant activity, the (R)-stereoisomer (derived from D-valinamide) exhibits potent activity, whereas the (S)-stereoisomer (derived from L-valinamide) may be inactive or have a different pharmacological profile [1]. Furthermore, the hydrochloride salt form confers enhanced solubility and stability compared to the free base, directly impacting its utility in aqueous reaction media and peptide coupling protocols . Therefore, substitution based on structural similarity alone, without accounting for stereochemistry and salt form, will invalidate experimental reproducibility and compromise the integrity of downstream results.

Quantitative Differentiation Evidence for 2-Amino-3-methylbutanamide Hydrochloride (CAS 93169-29-0) Procurement


Stereochemical Divergence in Anticonvulsant Activity: (R)- vs. (S)-PAADs

In the development of Primary Amino Acid Derivatives (PAADs) as novel anticonvulsants, the stereochemistry at the C(2) position is a critical determinant of biological activity. The (R)-stereoisomer, which can be synthesized from D-valinamide hydrochloride, demonstrates potent anticonvulsant activity in the maximal electroshock seizure (MES) test. Specifically, C(2)-hydrocarbon N-benzylamide PAADs with the (R)-configuration exhibited ED₅₀ values in the range of 13-21 mg/kg in mice, surpassing the activity of the clinical antiepileptic drug phenobarbital (ED₅₀ = 22 mg/kg) [1]. This stands in contrast to the (S)-stereoisomer derived from L-valinamide, which was found to be inactive or significantly less active, underscoring the stereochemical dependence of this therapeutic class [1].

Anticonvulsant Drug Discovery Stereochemistry Primary Amino Acid Derivatives (PAADs) Structure-Activity Relationship (SAR)

Divergent Structure-Activity Relationships: PAADs vs. FAAs at the Terminal Amide Site

A key differentiator for the 2-amino-3-methylbutanamide scaffold lies in the structure-activity relationship (SAR) of its derivatives. A systematic site-by-site modification study of (R)-N'-benzyl 2-amino-3-methylbutanamide revealed that Primary Amino Acid Derivatives (PAADs) and Functionalized Amino Acids (FAAs) diverge significantly at the terminal amide site [1]. Unlike FAAs, PAADs demonstrated considerably more structural latitude, meaning that a wider variety of chemical units could be incorporated at this position without abolishing anticonvulsant activity. This finding, derived from the specific valinamide scaffold, suggests that PAADs function via a distinct mechanism of action compared to FAAs, making the (R)-2-amino-3-methylbutanamide core a privileged starting point for exploring novel chemical space in anticonvulsant drug discovery [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design Anticonvulsants

Racemic Mixture as an Essential Control and Starting Material in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), racemization of the C-terminal amino acid during coupling is a common and problematic side reaction. 2-Amino-3-methylbutanamide hydrochloride, as the racemic DL-mixture, serves as an essential analytical standard and control for detecting and quantifying racemization in valine-containing peptide sequences . Its hydrochloride salt form enhances aqueous solubility compared to the free base, with a reported solubility of approximately 18.9 mg/mL in water, facilitating its use as a reference standard in reversed-phase HPLC and chiral chromatographic methods designed to separate and quantify D- and L-enantiomers in peptide products . This is in contrast to enantiopure L- or D-valinamide hydrochloride, which would only serve as a standard for one stereoisomer, making them unsuitable for establishing baseline resolution for both enantiomers in a single injection.

Peptide Synthesis Analytical Chemistry Racemization Control Chiral Chromatography

Influence of 4'-N'-Benzylamide Substituents on Anticonvulsant Potency: A Quantitative SAR

The (R)-2-amino-3-methylbutanamide core has been the subject of detailed SAR studies to optimize anticonvulsant potency. A focused investigation demonstrated that the anticonvulsant activity of (R)-N'-benzyl 2-amino-3-methylbutanamide is highly sensitive to the electronic nature of substituents on the 4'-N'-benzylamide site [1]. Specifically, electron-withdrawing groups (EWGs) were found to retain or enhance activity, while electron-donating groups (EDGs) led to a loss of activity. Furthermore, the incorporation of a rationally designed 3-fluorobenzyloxy or 3-fluorophenoxymethyl group significantly improved activity, yielding derivatives with ED₅₀ values as low as 8.9 mg/kg, which surpasses the potency of the widely used anticonvulsant phenytoin (ED₅₀ = 9.5 mg/kg) [1]. This demonstrates that the valinamide scaffold is not just active but also a tunable platform where specific, quantitative improvements in potency can be achieved through rational structural modification.

Medicinal Chemistry Quantitative SAR (QSAR) Anticonvulsant Activity Lead Optimization

Optimal Research Applications for 2-Amino-3-methylbutanamide Hydrochloride (CAS 93169-29-0) Procurement


Synthesis and Development of Stereochemically Defined (R)-PAAD Anticonvulsants

Based on the evidence that only the (R)-stereoisomer of 2-amino-3-methylbutanamide derivatives exhibits potent anticonvulsant activity (ED₅₀ = 13-21 mg/kg) in the MES model [1], researchers should procure enantiopure D-valinamide hydrochloride (CAS 133170-58-8) as a starting material for synthesizing novel (R)-PAADs. This scenario is optimal for medicinal chemistry programs focused on developing next-generation antiepileptic drugs with a mechanism distinct from traditional FAAs [1].

Chiral Purity Analysis and Racemization Studies in Peptide Synthesis

Given its utility as a racemic standard, procurement of DL-valinamide hydrochloride (CAS 93169-29-0) is ideal for analytical chemistry laboratories developing or validating HPLC methods to assess the chiral purity of valine-containing peptides . It provides a cost-effective means to establish resolution between D- and L-enantiomers in a single run, which is critical for quality control in peptide API manufacturing where racemization is a known degradation pathway .

Mechanistic Probe to Differentiate PAAD vs. FAA Pharmacological Pathways

Procurement of the (R)-valinamide building block is essential for studies aimed at elucidating the distinct mechanism of action of PAADs. As established by SAR studies, PAADs exhibit greater structural latitude at the terminal amide site compared to FAAs [2]. Using this scaffold, researchers can synthesize focused libraries to probe the structural and electronic requirements for PAAD activity, particularly by exploring substituents at the 4'-N'-benzylamide site where electron-withdrawing groups are known to enhance potency (ED₅₀ down to 8.9 mg/kg) [3].

Degradation Studies of Thiopeptide Antibiotics

As documented in supplier applications, 2-amino-3-methylbutanamide hydrochloride is a useful reagent for the degradation studies of the antibiotic MDL 62,879 (GE2270A) [4]. This specific application, cited by multiple reputable chemical vendors, makes the compound a targeted procurement item for laboratories engaged in the structural elucidation or degradation pathway analysis of this class of sulfur-rich macrocyclic peptide antibiotics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-3-methylbutanamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.